molecular formula C8H8N2O3 B7721467 N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide

N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide

Cat. No.: B7721467
M. Wt: 180.16 g/mol
InChI Key: GZXSHCHKXXMZQP-UHFFFAOYSA-N
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Description

N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide (CAS: 4720-71-2) is a hydroxamic acid derivative featuring a 1,3-benzodioxole core. Its molecular formula is C₈H₈N₂O₃ (MW: 180.16 g/mol), with a LogP of 1.21, indicating moderate lipophilicity. The compound’s structure includes a hydroxamic acid group (–NH–OH) attached to a carboximidamide moiety and a fused 1,3-benzodioxole ring system .

Properties

IUPAC Name

N'-hydroxy-1,3-benzodioxole-5-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-8(10-11)5-1-2-6-7(3-5)13-4-12-6/h1-3,11H,4H2,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXSHCHKXXMZQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4720-72-3
Record name N-Hydroxy-1,3-benzodioxole-5-carboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4720-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[1,3]dioxole-5-carboxamidoxime
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and General Procedure

The synthesis proceeds via a two-step mechanism:

  • Deprotonation of Hydroxylamine : The base (e.g., DIPEA) deprotonates hydroxylamine hydrochloride, generating free hydroxylamine.

  • Nucleophilic Attack : Hydroxylamine attacks the electrophilic carbon of the nitrile group in piperonylonitrile, forming an intermediate iminoxyl species that tautomerizes to the stable amidoxime.

Typical Procedure (adapted from):

  • Reagents : Piperonylonitrile (5 g, 34.0 mmol), hydroxylamine hydrochloride (4.72 g, 68.0 mmol), DIPEA (12.17 mL, 69.7 mmol), ethanol (75 mL).

  • Conditions : Stir at 20°C for 21.5 hours.

  • Workup : Concentrate the mixture, cool to 0°C, add cold water (75 mL), and filter the precipitated solid.

  • Yield : 5.76 g (94%) of a white solid.

Optimization of Base and Solvent

The choice of base and solvent significantly impacts reaction efficiency. DIPEA is preferred for its ability to solubilize reactants, but sodium carbonate or sodium ethoxide in ethanol also yield comparable results.

Base Solvent Temperature Time (h) Yield Source
DIPEAEthanol20°C21.594%
Sodium CarbonateEthanolReflux1289%
Sodium EthoxideMethanol60°C885%

Ethanol is ideal for balancing solubility and reaction kinetics, while methanol accelerates the reaction at elevated temperatures but may reduce yield due to side reactions.

Alternative Synthetic Strategies and Modifications

Aqueous Hydroxylamine Conditions

Hydroxylamine in aqueous solution (without additional base) has been used for aliphatic nitriles, but aromatic nitriles like piperonylonitrile typically require basic conditions to drive the reaction to completion.

Purification and Characterization

Isolation and Drying

Post-reaction, the product is isolated by concentrating the ethanol solution, precipitating with cold water, and vacuum-drying at 40°C. This minimizes degradation of the heat-sensitive amidoxime.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : Peaks consistent with the benzodioxole moiety (δ 6.8–7.2 ppm), hydroxylamine (δ 9.2 ppm), and amidoxime (δ 7.9 ppm).

  • Mass Spectrometry : m/z 181.1 [MH⁺], confirming the molecular weight of 180.16 g/mol.

  • HPLC : Purity ≥95% with a retention time of 0.16–0.31 minutes.

Critical Analysis of Reaction Parameters

Temperature and Time

Lower temperatures (20°C) favor product stability, while reflux conditions (e.g., 78°C for ethanol) reduce reaction time but risk decomposition. The 21.5-hour duration at 20°C optimizes yield and purity.

Stoichiometry

A 2:1 molar ratio of hydroxylamine hydrochloride to nitrile ensures complete conversion, as excess hydroxylamine neutralizes residual acid and drives equilibrium toward the product.

Scalability and Industrial Applicability

The ethanol-DIPEA system is scalable, with no reported exotherms or safety concerns. MuseChem offers the compound at $8.00/1g, reflecting cost-effective production at scale. Alternatives like sodium carbonate reduce reagent costs but may require longer reaction times .

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry

N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide serves as a building block in synthetic chemistry. It is utilized in the development of more complex molecules and materials.

Biology

The compound is being investigated for its potential as an enzyme inhibitor . Its ability to bind to specific enzymes makes it a candidate for further studies aimed at understanding its biological mechanisms.

Medicine

Research indicates that this compound has promising therapeutic potential in treating various diseases, particularly in oncology and infectious diseases.

Industry

In industrial applications, this compound is explored for its role in developing new materials and chemical processes, particularly those that require specific reactivity patterns.

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit significant antimicrobial properties. For example, certain derivatives demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

CompoundTarget OrganismMIC (µg/mL)Inhibition Zone (mm)
Compound AE. faecalis4029
Compound AP. aeruginosa5024
Compound AS. typhi4530
Compound AK. pneumoniae5019

Anticancer Activity

In vitro studies have indicated that this compound can significantly inhibit cell proliferation in breast cancer cell lines (e.g., MCF-7). The compound induces apoptosis and affects cell cycle progression.

Case Study

A related compound was found to have an IC50 value of approximately 225 µM, leading to morphological changes in cancer cells and S phase arrest.

Anti-inflammatory Activity

Research suggests that the compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, showing stronger inhibition rates compared to conventional anti-inflammatory drugs like dexamethasone.

Research Findings

Recent investigations have focused on synthesizing various derivatives to enhance biological efficacy. For instance, a total of 25 derivatives were synthesized and evaluated for their antileishmanial activity, with some exhibiting EC50 values as low as 4.0 μM against Leishmania donovani.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

(Z)-N′-Hydroxy-1H-Benzo[d]imidazole-5-Carboximidamide (Compound 3)

Structure: Replaces the 1,3-benzodioxole ring with a benzimidazole core (two nitrogen atoms in the fused ring). Synthesis: Prepared via refluxing 5-methyl-1,2-phenylenediamine with hydroxylamine hydrochloride in ethanol/K₂CO₃ . Key Differences:

  • Physicochemical Properties : Imidazole’s basicity may enhance solubility in acidic conditions, unlike the neutral benzodioxole.
  • Applications : Benzimidazole derivatives are widely explored as kinase inhibitors or antimicrobial agents, suggesting divergent biological targets compared to benzodioxole analogs .

N'-(Substituted Benzylidene)-4-(5-Methyl-1H-Benzimidazol-2-yl)Benzohydrazide Derivatives (3a-3b)

Structure : Features a benzimidazole core linked to a hydrazide group (–CONHNH₂) instead of hydroxamic acid.
Synthesis : Involves condensation of hydrazides with substituted benzaldehydes .
Key Differences :

  • Functional Groups : Hydrazide moieties are less prone to metal chelation compared to hydroxamic acids, limiting utility in metalloenzyme inhibition.
  • Solubility : The hydrazide group may reduce lipophilicity (lower LogP) relative to the hydroxamic acid derivative.

3-Benzyl-N'-Hydroxy-1-Isopropyl-2,4-Dioxo-Pyrimidine-5-Carboximidamide

Structure : Pyrimidine core with two ketone groups (2,4-dioxo) and a benzyl substituent (MW: 302.33 g/mol) .
Key Differences :

  • Substituent Effects : The benzyl and isopropyl groups increase steric bulk, which could hinder binding to enzyme active sites compared to the planar benzodioxole system.

N'-Hydroxy-5-Methylisoxazole-3-Carboximidamide

Structure : Isoxazole core (O and N in the five-membered ring) with a methyl substituent .
Key Differences :

  • Heteroatom Arrangement : Isoxazole’s oxygen and nitrogen atoms create distinct electronic environments, possibly favoring nucleophilic attacks at specific positions.
  • Bioactivity : Isoxazole derivatives are common in agrochemicals and antibiotics, suggesting different target profiles compared to benzodioxole analogs.

2-Oxo-2,3-Dihydro-1H-Benzimidazole-5-Carboxylic Acid

Structure : Benzene ring fused with an imidazole ring and a carboxylic acid group .
Key Differences :

  • Functional Group : The carboxylic acid (–COOH) replaces the hydroxamic acid, altering acidity (pKa ~2–3 vs. ~8–10 for hydroxamic acids).
  • Applications : Carboxylic acids are often used as intermediates in drug synthesis but lack the chelation capacity of hydroxamic acids.

Research Implications

  • Synthetic Challenges : The benzodioxole core requires milder conditions for functionalization compared to electron-deficient benzimidazoles or pyrimidines .
  • Biological Relevance : Hydroxamic acid derivatives universally exhibit metal-binding capacity, but core structure variations (benzodioxole vs. pyrimidine) dictate target selectivity .
  • Physicochemical Optimization : The benzodioxole’s moderate LogP (1.21) balances lipophilicity and solubility, making it advantageous for drug design compared to more polar (e.g., carboxylic acid) or bulky (e.g., pyrimidine) analogs .

Biological Activity

N'-Hydroxy-2H-1,3-benzodioxole-5-carboximidamide is a compound of interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of carboximidamides, which are characterized by the presence of an imidamide functional group. The compound's structure is pivotal in determining its biological activity, particularly in interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of carboximidamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives demonstrate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds typically range from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

CompoundTarget OrganismMIC (µg/mL)Inhibition Zone (mm)
Compound 2E. faecalis4029
Compound 2P. aeruginosa5024
Compound 2S. typhi4530
Compound 2K. pneumoniae5019

2. Anticancer Activity

This compound has been investigated for its anticancer potential. In vitro studies on breast cancer cell lines (e.g., MCF-7) revealed that the compound significantly inhibits cell proliferation and induces apoptosis. The lactate dehydrogenase (LDH) enzyme activity was notably elevated in treated cells, indicating cell membrane damage and cytotoxicity .

Case Study:
A study reported that at an IC50 value of approximately 225 µM, a related compound induced significant morphological changes in cancer cells and altered cell cycle progression, primarily causing arrest in the S phase .

3. Anti-inflammatory Activity

The anti-inflammatory properties of N'-hydroxy derivatives have been noted, particularly their ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds derived from this class have shown stronger inhibition rates compared to conventional anti-inflammatory drugs like dexamethasone .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Protein Methyltransferases: The compound has been identified as a substrate-competitive inhibitor of SMYD2, a protein methyltransferase implicated in various cancers. By inhibiting SMYD2 activity, N'-hydroxy derivatives may alter the methylation status of critical substrates involved in tumorigenesis .
  • Modulation of Cell Signaling Pathways: The compound may influence pathways related to inflammation and apoptosis through its effects on cytokine production and cell cycle regulation.

Research Findings

Recent studies have focused on synthesizing various derivatives of N'-hydroxy compounds to enhance their biological efficacy. A total of 25 derivatives were synthesized and evaluated for their antileishmanial activity, with some showing promising results against Leishmania donovani with EC50 values as low as 4.0 μM .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide?

  • Methodological Answer : Synthesis typically involves coupling reactions between substituted benzodioxole precursors and hydroxylamine derivatives under controlled conditions. For example, analogous compounds (e.g., N-(1,3-Benzodioxol-5-yl)quinoline-carboxamides) are synthesized via condensation reactions using carbodiimide coupling agents, followed by purification via recrystallization or column chromatography . Key steps include:

  • Reagent selection : Use anhydrous solvents to prevent hydrolysis.
  • Monitoring : Track reaction progress using thin-layer chromatography (TLC).
  • Characterization : Validate purity via melting point analysis (e.g., 254–256°C for related compounds) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • 1H NMR : Identify aromatic protons in the benzodioxole ring (δ ~6.8–7.2 ppm) and hydroxyimine groups (δ ~9–10 ppm) .
  • IR Spectroscopy : Confirm the presence of C=O (1650–1640 cm⁻¹) and N–O (930–910 cm⁻¹) stretches .
  • Mass Spectrometry : Use EI-MS to detect the molecular ion peak (e.g., m/z 292 [M]⁺ for structurally similar compounds) .
  • Elemental Analysis : Verify stoichiometry (e.g., C, H, N percentages within ±0.4% of theoretical values) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation (H333 hazard) .
  • First Aid : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR, IR, and X-ray crystallography data to identify inconsistencies .
  • Computational Modeling : Use density functional theory (DFT) to simulate spectra and validate experimental peaks .
  • Iterative Refinement : Apply programs like SHELXL to adjust structural parameters against high-resolution data .

Q. How can the crystal structure of this compound be determined using SHELX software?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (e.g., Bruker D8 Venture) to obtain intensity data .
  • Structure Solution : Employ SHELXD for phase problem resolution via dual-space algorithms .
  • Refinement : Optimize geometry with SHELXL, focusing on hydrogen bonding and torsional angles .

Q. How do hydrogen bonding patterns influence the solid-state properties of this compound?

  • Methodological Answer :

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s formalism to predict packing efficiency .
  • Thermal Analysis : Correlate hydrogen bond strength (via DSC/TGA) with melting points (>250°C for rigid structures) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • MTT Assay : Assess cytotoxicity in cancer cell lines (e.g., IC₅₀ determination) using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide .
  • Microtubule Inhibition : Monitor tubulin polymerization via fluorescence microscopy for antimitotic activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide
Reactant of Route 2
N'-Hydroxy-2H-1,3-Benzodioxole-5-Carboximidamide

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